molecular formula C7H7BO3 B051456 3-Formylphenylboronic acid CAS No. 87199-16-4

3-Formylphenylboronic acid

Cat. No.: B051456
CAS No.: 87199-16-4
M. Wt: 149.94 g/mol
InChI Key: HJBGZJMKTOMQRR-UHFFFAOYSA-N
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Description

3-Formylphenylboronic acid (3FPBA, C₇H₇BO₃) is a boronic acid derivative featuring a formyl group at the meta position of the phenyl ring. It is a white to beige crystalline solid with a molecular weight of 149.94 g/mol and a melting point of 100°C . Structurally, the boronic acid group (-B(OH)₂) and the aldehyde (-CHO) substituent confer unique reactivity, making 3FPBA a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its applications span medicinal chemistry, materials science, and separation technologies, such as the synthesis of MRI contrast agents and selective enrichment of cis-diol-containing biomolecules .

The compound’s electronic structure and stability have been extensively studied using density functional theory (DFT/B3LYP/6-311++G(d,p)), revealing that the C3 conformation (where the boronic acid and formyl groups are positioned at 120° relative to the phenyl ring) is the most stable . This conformation influences its reactivity in catalytic and binding processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenylboronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of 3-bromobenzaldehyde with a boronic ester under inert atmosphere conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, and the temperature is maintained below -60°C to prevent over-alkylation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high yield. The process typically uses palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents .

Chemical Reactions Analysis

Types of Reactions: 3-Formylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

3-Formylphenylboronic acid is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction. This reaction involves the coupling of aryl halides with arylboronic acids to form biaryl compounds. The compound's unique structure allows it to participate effectively in these reactions:

ApplicationDescription
Suzuki Coupling Used to synthesize biaryl compounds from aryl halides and boronic acids.
Homocoupling Reactions Acts as a reactant for the formation of biphenyl derivatives.

Biological Applications

The biological significance of this compound has been increasingly recognized, particularly in the development of therapeutic agents:

  • Enzyme Inhibition: This compound has been shown to inhibit γ-glutamyltranspeptidase, an enzyme linked to various diseases, including cancer .
  • Boron Neutron Capture Therapy (BNCT): It has potential applications in BNCT, a targeted cancer treatment that utilizes boron compounds to selectively destroy tumor cells when exposed to thermal neutrons .

Sensor Development

This compound is also employed in the development of chemosensors due to its ability to selectively bind to certain biomolecules:

  • Saccharide Sensors: The compound can act as a sensor for detecting saccharides, leveraging its boron atom's affinity for diols .

Case Studies

  • Boron Neutron Capture Therapy:
    A study highlighted the use of arylboronic acids, including this compound, in BNCT, demonstrating their efficacy in targeting cancer cells while minimizing damage to healthy tissues .
  • Enzyme Inhibition Research:
    Research into γ-glutamyltranspeptidase inhibition showed that derivatives of phenylboronic acids could serve as effective inhibitors, suggesting potential therapeutic applications for this compound .

Mechanism of Action

The mechanism of action of 3-Formylphenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain such functional groups. The formyl group can also participate in various chemical reactions, further enhancing the compound’s reactivity .

Comparison with Similar Compounds

2.1. Structural and Conformational Differences
  • 4-Formylphenylboronic Acid (4FPBA) :
    The para-substituted isomer, 4FPBA, exhibits distinct conformational behavior. While 3FPBA adopts the C3 conformation, 4FPBA stabilizes in a planar arrangement due to reduced steric hindrance. DFT studies indicate that 3FPBA has a lower energy gap (4.88 eV) between frontier molecular orbitals (HOMO-LUMO) compared to 4FPBA (5.20 eV), suggesting higher reactivity .

  • 2-Formylphenylboronic Acid (2FPBA): The ortho isomer shows enhanced binding affinity for diols compared to 3FPBA. However, when incorporated into dendritic structures (e.g., PAMAM-m-ba), 3FPBA’s binding affinity increases significantly (log Kₐ = 5.0), highlighting the role of structural context .
Property 3FPBA 4FPBA 2FPBA
Most Stable Conformation C3 (120° dihedral) Planar Ortho-aligned
HOMO-LUMO Gap (eV) 4.88 5.20 4.75 (estimated)
Binding Affinity (log K) 5.0 (dendrimer-bound) Not reported 3.61 (isolated)
2.2. Spectroscopic and Electronic Properties
  • FT-IR and Raman Spectra :
    3FPBA and 4FPBA show distinct vibrational modes. The B-O stretching frequency in 3FPBA appears at 1,360 cm⁻¹, while 4FPBA exhibits a peak at 1,345 cm⁻¹ due to differences in hydrogen bonding . The aldehyde C=O stretch in 3FPBA is observed at 1,690 cm⁻¹, compared to 1,685 cm⁻¹ in 4FPBA .

  • UV-Vis Absorption :
    Time-dependent DFT (TD-DFT) calculations reveal that 3FPBA absorbs at 290 nm, whereas 4FPBA absorbs at 285 nm, correlating with their electronic delocalization patterns .

2.3. Reactivity in Cross-Coupling Reactions

3FPBA is widely used in Suzuki-Miyaura reactions. However, its performance varies with reaction conditions:

  • Solvent Effects: In toluene:MeOH (10:1), 3FPBA achieves a 52% yield in coupling with 3-iodo-o-carborane, outperforming 3-cyanophenylboronic acid under the same conditions .
  • Catalyst Compatibility : Palladium catalysts (e.g., Pd(PPh₃)₄) often form insoluble black precipitates with electron-deficient boronic acids like 3FPBA, necessitating optimized ligand systems .

Biological Activity

3-Formylphenylboronic acid, a compound with the molecular formula C7_7H7_7BO3_3 and CAS number 87199-16-4, has garnered attention in recent research due to its diverse biological activities. This article explores its synthesis, antimicrobial properties, and potential applications in medicinal chemistry.

This compound is characterized by its boronic acid functional group, which imparts unique reactivity and biological activity. The compound typically appears as an off-white crystalline solid. Its chemical structure allows it to participate in various chemical reactions, including:

  • Suzuki Coupling Reactions : Utilized in the synthesis of biaryl compounds.
  • Biological Inhibition : Acts as an inhibitor of γ-glutamyltranspeptidase, which is involved in amino acid metabolism .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound against various pathogens. Notably, studies have shown that it exhibits moderate activity against fungi such as Candida albicans and Aspergillus niger, as well as bacteria including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate that its efficacy can be comparable to established antifungal agents like Tavaborole (AN2690) .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Comparison with AN2690
Candida albicansModerateLower than AN2690
Aspergillus nigerHigherNot specified
Escherichia coliModerateNot specified
Bacillus cereusLowerMore effective than AN2690

The proposed mechanism for the antimicrobial action of this compound involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in microorganisms. This inhibition may be attributed to the formation of cyclic isomers that bind effectively to the active site of LeuRS, similar to other known benzoxaborole compounds .

Case Studies

Several studies have investigated the biological implications of this compound:

  • Antifungal Activity : A study demonstrated that the compound's cyclic isomerization in solution enhances its antifungal properties, suggesting a correlation between structural dynamics and biological activity .
  • Inhibition Studies : Research focusing on γ-glutamyltranspeptidase inhibition revealed that this compound could serve as a valuable tool for studying amino acid metabolism and related disorders .
  • Chemical Reactivity : Investigations into its reactivity in Suzuki coupling reactions have shown that this compound is a versatile building block for synthesizing complex organic molecules with potential therapeutic applications .

Q & A

Basic Questions

Q. What are the optimal synthetic methods for incorporating 3-formylphenylboronic acid into organic frameworks via Suzuki-Miyaura cross-coupling?

The Suzuki-Miyaura reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in solvents like toluene/water mixtures. For this compound, coupling with aryl halides (e.g., bromobenzaldehyde derivatives) proceeds at 80–100°C under inert conditions. Post-reaction purification via flash chromatography (cyclohexane/EtOAc gradients) yields products with ~60–70% efficiency. Key parameters include stoichiometric ratios (1.2:1 boronic acid:halide) and catalyst loading (5 mol%) .

Q. How can vibrational spectroscopy (FT-IR, Raman) characterize the structural features of this compound?

FT-IR (400–4000 cm⁻¹) identifies B–O stretching (~1340 cm⁻¹) and aldehyde C=O vibrations (~1680 cm⁻¹). Dispersive Raman spectroscopy (40–4000 cm⁻¹) complements this by detecting boronic acid deformation modes (~600 cm⁻¹). DFT/B3LYP/6-311++G(d,p) simulations align with experimental data, validating assignments. Spectral discrepancies ≤10 cm⁻¹ indicate minor computational deviations .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Avoid dust inhalation using PPE (gloves, goggles, respirators) and ensure adequate ventilation. In case of exposure, rinse skin/eyes with water and seek medical attention. Spills should be contained using non-combustible absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the conformational stability of this compound influence its reactivity in aqueous environments?

DFT/B3LYP studies reveal the C3 conformer as the most stable due to hyperconjugative interactions between the boronic acid and aldehyde groups. Natural Bond Orbital (NBO) analysis shows charge delocalization via σ→π* interactions, stabilizing the molecule. This conformation enhances diol-binding affinity in aqueous media, critical for sugar-sensing applications .

Q. Why does this compound exhibit higher binding affinity in dendritic polymers compared to isolated forms?

When incorporated into PAMAM dendrimers, the boronic acid’s log Kₐ for diols increases from 3.61 (isolated) to 5.1 (dendritic). Multivalency and preorganization in the dendritic structure reduce entropic penalties, enhancing cooperative binding. Isolated this compound shows no detectable binding due to poor spatial alignment .

Q. What strategies enable covalent immobilization of this compound on silicon surfaces for biosensing?

Schiff base chemistry links the aldehyde group to amine-functionalized silicon wafers. UV-patterned surfaces treated with this compound form imine bonds, enabling selective nanoparticle binding (e.g., PGMA-PBzMA). This method achieves submicron spatial resolution for sensor fabrication .

Q. How do boron-nitrogen codoped carbonized polymer dots (BN-CPDs) derived from this compound enable pH sensing?

Solvothermal treatment with HCl adjusts BN-CPDs’ fluorescence from green to orange. The boronic acid’s benzene ring enhances π-conjugation, shifting emission wavelengths. pH-dependent protonation alters surface states, enabling reversible fluorescence quenching (detection range: pH 4–10) .

Q. What molecular docking insights explain this compound’s interaction with anti-apoptotic proteins?

Docking simulations (AutoDock Vina) show comparable binding affinities (−7.2 kcal/mol) for 3- and 4-formylphenylboronic acids. Hydrogen bonds between the boronic acid and Arg188/Thr189 residues stabilize complexes, suggesting potential as protease inhibitors .

Q. How does dynamic quenching by this compound affect fluorescence-based assays?

Stern-Volmer analysis of ML dye quenching reveals a linear correlation (Kₛᵥ = 1.2 × 10³ M⁻¹), indicating collisional (dynamic) quenching. Time-resolved fluorescence confirms unchanged lifetimes, ruling out static mechanisms. This property necessitates control experiments in boronic acid-involved assays .

Q. What electronic properties of this compound are revealed by TD-DFT-derived UV-Vis spectra?

Calculated λₘₐₓ at 280 nm (π→π* transitions) aligns with experimental data. Frontier Molecular Orbital (FMO) gaps (4.2 eV) correlate with chemical stability. Natural Population Analysis (NPA) charges highlight electrophilic aldehyde carbons, guiding nucleophilic attack in synthesis .

Properties

IUPAC Name

(3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBGZJMKTOMQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370246
Record name 3-Formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87199-16-4
Record name 3-Formylphenylboronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=87199-16-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formylphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-formylphenyl)boronic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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